Bombinin-like peptide-1

Description

Properties

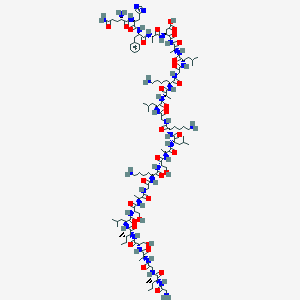

IUPAC Name |

(3S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H194N34O33/c1-19-61(11)92(147-86(154)47-119)114(181)126-49-87(155)128-64(14)95(162)144-84(55-152)113(180)148-93(62(12)20-2)115(182)143-78(43-60(9)10)108(175)146-83(54-151)111(178)129-63(13)94(161)123-50-88(156)134-74(34-26-29-39-118)103(170)145-82(53-150)112(179)133-67(17)97(164)139-77(42-59(7)8)107(174)138-73(33-25-28-38-117)102(169)125-52-90(158)135-75(40-57(3)4)104(171)130-65(15)96(163)137-72(32-24-27-37-116)101(168)124-51-89(157)136-76(41-58(5)6)105(172)132-68(18)99(166)149-110(177)81(46-91(159)160)140-98(165)66(16)131-106(173)79(44-69-30-22-21-23-31-69)142-109(176)80(45-70-48-122-56-127-70)141-100(167)71(120)35-36-85(121)153/h21-23,30-31,48,56-68,70-84,92-93,150-152H,19-20,24-29,32-47,49-55,116-120H2,1-18H3,(H2,121,153)(H,123,161)(H,124,168)(H,125,169)(H,126,181)(H,128,155)(H,129,178)(H,130,171)(H,131,173)(H,132,172)(H,133,179)(H,134,156)(H,135,158)(H,136,157)(H,137,163)(H,138,174)(H,139,164)(H,140,165)(H,141,167)(H,142,176)(H,143,182)(H,144,162)(H,145,170)(H,146,175)(H,147,154)(H,148,180)(H,159,160)(H,149,166,177)/t61-,62-,63-,64-,65-,66-,67-,68-,70?,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-,93-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYRHZUKPPVMAQ-JGKRARPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CCC(=O)N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H194N34O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2581.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138220-00-5 | |

| Record name | Bombinin-like peptide-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138220005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Biology and Biosynthesis of Bombinin Like Peptide 1

Genetic Encoding and Precursor Protein Structure

The synthesis of Bombinin-like peptide-1 is a multi-step process that begins with the transcription and translation of its corresponding gene. The resulting precursor protein undergoes significant structural changes to yield the mature peptide.

Molecular Cloning and Sequence Analysis of BLP-1 Encoding cDNAs

The genetic information for BLP-1 is encoded in complementary DNA (cDNA), which has been isolated and studied from the skin of various amphibian species of the Bombina genus, such as Bombina orientalis and Bombina variegata. novoprolabs.comnih.gov Researchers have utilized cDNA libraries derived from skin secretions to clone and sequence the cDNAs encoding BLP-1 and its variants. nih.govnih.gov Techniques like "shotgun" cloning and Rapid Amplification of cDNA Ends (RACE) have been instrumental in obtaining the full-length nucleotide sequences of these precursor-encoding cDNAs. researchgate.net For instance, molecular cloning of cDNAs from a Bombina variegata skin secretion library has led to the identification of precursors for various bombinin-like peptides. nih.gov The nucleotide sequences of these cDNAs are often deposited in genetic databases, such as the EMBL Nucleotide Sequence Database, for public access and further research. nih.gov

Identification of Open Reading Frames and Conserved Domains

Analysis of the cloned cDNAs reveals the presence of an open reading frame (ORF), which is the portion of a DNA molecule that, when translated into amino acids, contains both a start and a stop codon. wikipedia.org The ORF of the BLP-1 gene encodes a prepropeptide, a precursor protein that is larger than the final mature peptide. imrpress.com These precursors typically exhibit a conserved tripartite structure. imrpress.com

This structure consists of:

An N-terminal signal peptide sequence, which is typically around 22 amino acids long. researchgate.netimrpress.com This domain guides the precursor protein into the secretory pathway.

An acidic intervening pro-region. imrpress.com

The mature BLP-1 peptide sequence located at the C-terminal end. imrpress.com

In many cases, the precursor proteins are poly-peptidic, meaning they encode for more than one active peptide. For example, some precursors found in Bombina species co-encode a bombinin-like peptide and a bombinin H peptide. nih.govresearchgate.net The domains for the mature peptides within the precursor are flanked by specific amino acid sequences that signal for cleavage. researchgate.net

Below is a table summarizing the domains of a typical BLP precursor.

| Domain | Typical Length (Amino Acids) | Function |

| Signal Peptide | ~22 | Directs the precursor to the secretory pathway. |

| Acidic Pro-region | Variable | Part of the intervening sequence, cleaved during maturation. |

| Mature Peptide(s) | 24-27 (for BLPs) | The final, biologically active peptide sequence(s). |

Transcriptional Regulation Mechanisms of BLP-1 Precursor Genes

The expression of genes encoding antimicrobial peptides like BLP-1 is a regulated process, often induced in response to injury or infection. The promoter region of the gene for BLP-7, a bombinin-like peptide from Bombina orientalis, has been shown to contain putative recognition sites for transcription factors such as NF-κB and NF-IL6. researchgate.netplos.org These transcription factors are known to be key regulators of inflammatory and immune responses in both insects and mammals. plos.org This suggests that the production of BLP-1 is part of the amphibian's innate immune defense system. The presence of these regulatory elements indicates that a common ancestral control mechanism for the expression of host-defense peptides may exist from insects to vertebrates. researchgate.net Studies have shown that bathing frogs in bacteria can lead to the appearance of kappaB-specific binding complexes in their skin secretions, further supporting the role of these pathways in the induction of antimicrobial peptide synthesis. researchgate.net

Post-Translational Processing and Maturation Pathways

Once the BLP-1 precursor protein is synthesized, it must undergo a series of modifications, known as post-translational processing, to become a mature and active peptide. These modifications are critical for its structure and function. nih.gov

Endoproteolytic Cleavage Sites and Associated Enzyme Systems

The liberation of the mature BLP-1 peptide from its precursor is achieved through endoproteolytic cleavage, a process where peptide bonds within the protein are broken by enzymes called endoproteases. nih.gov The cleavage sites are specific amino acid sequences that flank the mature peptide domain within the precursor. In bombinin precursors, cleavage often occurs at a single Arginine (R) residue at the N-terminus of the mature peptide. nih.gov At the C-terminus, a classical -GKR- (Gly-Lys-Arg) or similar dibasic sequence often serves as the cleavage and amidation signal. nih.gov Prohormone convertases, a family of serine endoproteases, are typically responsible for this type of processing. nih.gov

C-Terminal Amidation and Other Essential Post-Translational Modifications

A crucial and common post-translational modification for many antimicrobial peptides, including BLP-1, is C-terminal amidation. nih.govlifeasible.com This process involves the conversion of the C-terminal carboxylic acid group to an amide group (-CONH2). The amidation is enzymatically driven and typically requires a C-terminal glycine (B1666218) residue in the precursor sequence, which acts as the amide donor. nih.gov This modification is significant as it can enhance the peptide's stability and biological activity. researchgate.net The sequence of BLP-1, for instance, ends with an asparagine residue followed by a C-terminal amide. novoprolabs.com

While not directly documented for BLP-1 itself, other peptides within the bombinin family, specifically bombinins H, can undergo another remarkable post-translational modification: the isomerization of an L-amino acid to a D-amino acid at the second position of the peptide chain. nih.govpnas.org This change is catalyzed by a specific L-to-D-isomerase enzyme found in the skin secretions of Bombina species. pnas.org This modification highlights the diverse enzymatic machinery present in amphibian skin for modifying secreted peptides.

The table below details the primary sequence and key properties of this compound.

| Property | Description |

| Sequence (Single Letter Code) | GIGASILSAGKSALKGLAKGLAEHFAN-CONH2 lifeasible.com |

| Sequence (Three Letter Code) | H-Gly-Ile-Gly-Ala-Ser-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-Ala-Asn-NH2 novoprolabs.com |

| Molecular Formula | C115H194N34O33 novoprolabs.com |

| Molecular Weight | 2581.02 g/mol novoprolabs.com |

| C-Terminus | Amidated lifeasible.com |

Enantiomeric Amino Acid Incorporation and its Biosynthetic Regulation (e.g., D-alloisoleucine)

The biosynthesis of peptides in the skin of Bombina species involves remarkable post-translational modifications, including the incorporation of D-amino acids. This process is particularly well-documented for the bombinin H family of peptides, which are often co-encoded on the same precursor proteins as Bombinin-like peptides (BLPs). researchgate.netnih.gov While BLP-1 itself is composed of L-amino acids, the precursors that generate it can also produce bombinin H peptides containing the D-amino acid, D-alloisoleucine. researchgate.netembopress.orgnih.gov

This stereochemical inversion from an L-amino acid to a D-amino acid is not a result of direct ribosomal incorporation but occurs via a specific enzymatic post-translational modification. researchgate.netresearchgate.net Research has shown that in peptides like bombinin H3, H4, and H5, isolated from Bombina variegata, the second amino acid residue, which is genetically encoded as L-isoleucine, is converted to D-alloisoleucine. embopress.orgnih.gov

The regulation of this process is controlled by a specific enzyme, a peptide isomerase, which has been isolated from the skin secretions of Bombina frogs. pnas.org This enzyme catalyzes the epimerization of an L-isoleucine residue at position 2 of the bombinin H peptide into D-alloisoleucine. pnas.org The conversion happens after the precursor protein has been cleaved to yield the immature peptide. pnas.org The isomerase acts on the L-isoleucine residue within the peptide chain, inverting its stereochemistry at the α-carbon. embopress.orgpnas.org This reaction proceeds without the need for any cofactors. pnas.org The presence of a D-amino acid is thought to enhance the peptide's stability against proteolysis by host or microbial proteases, which are typically specific for L-amino acids. researchgate.netimrpress.com

It is crucial to note that this D-amino acid incorporation is a feature of the co-encoded bombinin H peptides and not of BLP-1. embopress.orgnih.gov The biosynthetic pathway, therefore, yields a diverse cocktail of peptides from a single gene, with some peptides undergoing this unusual modification to enhance their biological properties. researchgate.netnih.gov

Comparative Analysis of BLP-1 Precursors Across Bombina Species

The precursors for this compound (BLP-1) and related peptides are encoded by cDNAs found in the skin of various Bombina species, such as the Oriental fire-bellied toad (Bombina orientalis) and the yellow-bellied toad (Bombina variegata). nih.govnih.gov A key feature of these precursors is their polycistronic nature; they encode multiple, distinct bioactive peptides within a single polypeptide chain. nih.govnih.gov

Typically, a BLP precursor protein contains a signal peptide at the N-terminus, which directs the protein for secretion. uniprot.org This is followed by an acidic pro-region, and one or more copies of the mature peptide sequences. These peptide domains are flanked by specific cleavage sites, usually pairs of basic amino acid residues (like Lys-Arg), which are recognized by processing enzymes that liberate the final peptides. pnas.orguniprot.org

In Bombina orientalis, cDNA clones have been isolated that encode precursors containing sequences for BLP-1, BLP-3, and another variant, BLP-4. nih.gov The precursor for BLP-1 from B. orientalis is a 204-amino acid protein that, after processing, yields multiple peptides, including two copies of BLP-1, acidic peptides, and octapeptides. uniprot.org Similarly, precursors from B. variegata have been found to co-encode bombinins and bombinin H peptides on the same precursor. nih.govnih.gov Some precursors from B. variegata were also found to encode novel nonapeptides called feleucins alongside a bombinin peptide. nih.gov

This multi-peptide arrangement allows the frog to produce a complex mixture of defensive peptides from a limited number of genes. The comparative analysis reveals both conservation and variation among the precursors from different Bombina species, leading to a diverse arsenal (B13267) of antimicrobial peptides. nih.govresearchgate.net For instance, the bombinin peptide from a B. variegata precursor showed 89% identity to homologues from B. microdeladigitora and B. maxima. nih.gov The general architecture of the precursor, however, with its signal peptide, acidic spacer regions, and multiple peptide domains separated by cleavage sites, remains a conserved strategy across these species.

Table 1: Comparative Features of BLP-1 and Related Precursors in Bombina Species

| Feature | Bombina orientalis Precursor | Bombina variegata Precursor |

|---|---|---|

| Species | Oriental fire-bellied toad | Yellow-bellied toad |

| Encoded Peptides | BLP-1, BLP-3, BLP-4, Acidic peptides, Octapeptides nih.govuniprot.org | Bombinins, Bombinin Hs, Feleucins nih.govnih.gov |

| Precursor Structure | Contains a signal peptide, acidic pro-regions, and multiple copies of bioactive peptides flanked by dibasic cleavage sites. uniprot.org | Also a polyprotein with a signal peptide, encoding different peptides like bombinins and feleucins in tandem. nih.gov |

| Post-translational Modifications | C-terminal amidation of BLPs. nih.govuniprot.org | C-terminal amidation and L-to-D isomerization (D-alloisoleucine) in bombinin H peptides. nih.govembopress.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (BLP-1) |

| Bombinin-like peptide-3 (BLP-3) |

| Bombinin-like peptide-4 (BLP-4) |

| Bombinin |

| Bombinin H |

| Bombinin H2 |

| Bombinin H3 |

| Bombinin H4 |

| Bombinin H5 |

| D-alloisoleucine |

| Feleucin |

| L-isoleucine |

| Lysine (B10760008) |

Structural Biology and Biophysical Properties of Bombinin Like Peptide 1

Primary Amino Acid Sequence Determination of Bombinin-like Peptide-1

The primary structure of BLP-1 was determined through tandem mass spectrometry. nih.gov It is a 27-amino acid peptide with a C-terminally amidated asparagine residue, a common post-translational modification in antimicrobial peptides that can enhance structural stability and biological activity. nih.govnih.govvliz.be The determined sequence is as follows:

| Property | Details |

|---|---|

| Sequence (Three-Letter Code) | Gly-Ile-Gly-Ala-Ser-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-Ala-Asn-NH₂ |

| Sequence (One-Letter Code) | GIGASILSAGKSALKGLAKGLAEHFAN-NH₂ |

| Chain Length | 27 residues |

| Molecular Weight | 2581.04 g/mol |

| Organism of Origin | Bombina orientalis (Oriental fire-bellied toad) |

Data sourced from multiple references. nih.govpeptide.comlifeasible.com

The bombinin family of peptides is broadly classified into two main subfamilies: the bombinins (including bombinin-like peptides) and the bombinins H. researchgate.netwiley.com BLP-1 shares significant sequence homology with the prototype, bombinin, which was first isolated from the European yellow-bellied toad, Bombina variegata. nih.govuniprot.org

A characteristic feature of bombinin-related peptides isolated from B. variegata is a highly conserved C-terminal region (residues 14-27) coupled with a variable N-terminal segment. researchgate.netnih.gov This pattern of a variable N-terminus and a conserved C-terminus is also observed in BLPs from other Bombina species. nih.gov In contrast, maximins, which are structurally related to BLPs and found in Bombina maxima, exhibit sequence variations throughout the entire length of the peptide. wikipedia.orgbicnirrh.res.in

| Peptide | Organism | Sequence | Length |

|---|---|---|---|

| This compound (BLP-1) | B. orientalis | GIGASILSAGKSALKGLAKGLAEHFAN-NH₂ | 27 |

| Bombinin | B. variegata | GIGGALLSAKGKIALKGALKGLAKGLAEHFAN-NH₂ | 24 |

| Bombinin H2 | B. variegata | IIGPVLGLVGSALGGLLKKI-NH₂ | 20 |

Sequences sourced from multiple references. nih.govuniprot.orgnih.gov

The primary sequence of BLP-1 contains several key residues and motifs that are crucial for its structure and function. The peptide is cationic, a feature conferred by the three lysine (B10760008) (Lys/K) residues at positions 11, 15, and 19. nih.govlifeasible.com This net positive charge is a hallmark of many antimicrobial peptides, facilitating interaction with negatively charged bacterial membranes. nih.gov

Sequence Homology and Conservation Patterns with Other Bombinin Family Members

Secondary and Tertiary Structural Characterization

The biological activity of BLP-1 is intrinsically linked to its three-dimensional structure, which is highly dependent on its environment. Like many antimicrobial peptides, BLP-1 is thought to be largely unstructured in aqueous solution but adopts a defined secondary structure upon encountering a membrane environment. mdpi.comsemanticscholar.org

The molecular basis for the activity of BLP-1 is presumed to be its adoption of an α-helical conformation. nih.gov Studies using circular dichroism (CD) spectroscopy have provided experimental evidence for this structural transition. In the presence of 40% trifluoroethanol, a solvent used to mimic the hydrophobic environment of a cell membrane, BLP-1 exhibits significant helical content, calculated to be between 63% and 69% α-helix. nih.gov This induced folding is a critical step, allowing the peptide to transition from a soluble, inactive state to a membrane-active conformation. Other members of the bombinin family, including bombinin H peptides, also adopt α-helical structures in hydrophobic or membrane-mimicking settings. researchgate.netresearchgate.net

The α-helix of BLP-1 is amphipathic, meaning it has a segregated distribution of hydrophilic and hydrophobic amino acid residues. nih.gov When folded into a helix, the hydrophobic side chains (e.g., Ile, Leu, Ala, Phe) are positioned on one face of the helix, while the hydrophilic and charged residues (e.g., Lys, Ser, Glu, His) are positioned on the opposite face. nih.govresearchgate.net

This spatial arrangement is crucial for its mechanism of action. The positively charged, hydrophilic face interacts electrostatically with the anionic components of prokaryotic cell membranes, while the hydrophobic face penetrates the nonpolar lipid core of the membrane. This interaction disrupts the membrane integrity, leading to cell death. nih.gov

Direct, detailed studies on the conformational dynamics of BLP-1 are limited, but insights can be drawn from molecular dynamics simulations of closely related peptides, such as bombinin H2. nih.govresearchgate.net These studies reveal that many bombinin peptides are conformationally flexible and may exist in a disordered state in aqueous solution. For example, monomeric bombinin H2 in water preferably adopts a collapsed helix-loop-helix conformation. nih.govresearchgate.net

However, upon reaching a certain concentration or interacting with a membrane interface, these peptides can undergo a significant conformational change. mdpi.comsemanticscholar.org They self-associate or bind to the membrane, which stabilizes the formation of a canonical α-helical structure. nih.govmdpi.com This transition from a flexible or partially folded state to a stable, active α-helix is a key dynamic feature of this peptide family. The stability of this helix within the membrane is essential for its biological function. For instance, simulations of bombinin H4 have shown that its N-terminus is particularly stable within a model membrane, which may contribute to its potent activity. researchgate.netnii.ac.jp

Biological Activities and Molecular Mechanisms of Bombinin Like Peptide 1

Broad-Spectrum Antimicrobial Efficacy

Bombinin-like peptides exhibit a wide range of antimicrobial activity, targeting various pathogenic microorganisms. bachem.com Studies have shown that these peptides are potent agents against both bacteria and fungi. bachem.comresearchgate.net Their effectiveness is often compared to other well-known antimicrobial peptides, such as magainin 2, with bombinin-like peptides demonstrating greater potency in killing bacteria. medchemexpress.comabbexa.comnih.gov

Bactericidal Activity Against Gram-Positive and Gram-Negative Organisms

Bombinin-like peptide-1 and its closely related analogues from Bombina orientalis are effective against both Gram-positive and Gram-negative bacteria. bachem.comresearchgate.net The peptide's cationic nature allows it to selectively target and disrupt the negatively charged membranes of bacteria. nih.govmdpi.com While specific comprehensive data for BLP-1 is limited, studies on closely related bombinin peptides from the same species provide insight into its bactericidal efficacy. For instance, a related peptide, BHL-bombinin, has demonstrated significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Another related peptide, Bombinin-BO1, has shown inhibitory activity against E. coli and S. aureus. medchemexpress.com

| Peptide | Organism | Type | MIC (mg/L) | Source |

| Bombinin-BO1 | Escherichia coli | Gram-Negative | 64 | medchemexpress.com |

| Bombinin-BO1 | Staphylococcus aureus | Gram-Positive | 64 | medchemexpress.com |

| BHL-bombinin | Staphylococcus aureus | Gram-Positive | 4 | nih.gov |

| BHL-bombinin | Escherichia coli | Gram-Negative | 16 | nih.gov |

| BHL-bombinin | Pseudomonas aeruginosa | Gram-Negative | 64 | nih.gov |

| BHL-bombinin | MRSA | Gram-Positive | 16 | nih.gov |

MIC: Minimum Inhibitory Concentration. Data for Bombinin-BO1 and BHL-bombinin are presented as illustrative examples of bombinin peptides from B. orientalis.

Antifungal Efficacy Against Diverse Fungal Species

The antimicrobial action of the bombinin peptide family extends to fungal pathogens. bachem.comresearchgate.net They have been found to be active against various yeast species. nih.gov Specifically, peptides like BHL-bombinin and Bombinin-BO1, isolated from Bombina orientalis, have demonstrated the ability to inhibit the growth of the common human fungal pathogen Candida albicans. nih.govmedchemexpress.com

| Peptide | Organism | Type | MIC (mg/L) | Source |

| Bombinin-BO1 | Candida albicans | Yeast | 128 | medchemexpress.com |

| BHL-bombinin | Candida albicans | Yeast | 4 | nih.gov |

MIC: Minimum Inhibitory Concentration. Data for Bombinin-BO1 and BHL-bombinin are presented as illustrative examples of bombinin peptides from B. orientalis.

Antiviral Properties and Inhibition Mechanisms

The antiviral properties of this compound specifically have not been extensively documented in available scientific literature. While the broader class of antimicrobial peptides (AMPs) is known to include members with antiviral activity against various enveloped viruses like Herpes Simplex Virus (HSV) and Dengue virus (DENV), specific studies focusing on BLP-1 are lacking. frontiersin.orgmdpi.com Some related peptides from the larger bombinin and maximin families, such as maximin 3, have been reported to possess anti-HIV activity, but this cannot be directly extrapolated to BLP-1. wikipedia.org The mechanism for antiviral action in other AMPs often involves the disruption of the viral lipid envelope, a process similar to their antibacterial action. frontiersin.org

Mechanisms of Microbial Membrane Disruption

The primary mechanism of action for this compound is the permeabilization and disruption of microbial cell membranes. mdpi.com This process is initiated by the peptide's physical and chemical properties, leading to the formation of pores or general destabilization of the membrane, ultimately causing cell death. mdpi.com

Electrostatic Interactions with Anionic Phospholipid Components of Microbial Membranes

The initial step in the antimicrobial action of BLP-1 is its electrostatic attraction to the microbial cell surface. nih.govnih.gov Bacterial and fungal membranes are rich in anionic (negatively charged) components, such as phosphatidylglycerol and cardiolipin (B10847521) in bacteria, which are less common on the outer surface of mammalian cells. nih.govnih.govunesp.br BLP-1, being a cationic (positively charged) peptide, is drawn to these negatively charged surfaces. nih.govmdpi.com This interaction facilitates the accumulation of the peptide on the microbial membrane, a prerequisite for subsequent disruptive actions. mdpi.com The amphipathic nature of the peptide, possessing both hydrophobic and hydrophilic regions, is crucial for its insertion into the lipid bilayer. nih.gov

Pore Formation Models (e.g., Barrel-Stave, Toroidal, Carpet Models)

Following the initial binding, bombinin-like peptides are thought to disrupt the membrane integrity through one of several proposed mechanisms. mdpi.comtuat.ac.jp These models describe how the peptides arrange themselves to create pores or cause detergent-like damage to the membrane. nih.govtuat.ac.jp

Barrel-Stave Model: In this model, the peptides insert themselves into the membrane and aggregate to form a pore resembling the staves of a barrel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the inside of the pore, creating a channel through which cellular contents can leak out. mdpi.comtuat.ac.jp

Toroidal Pore Model: This model also involves the formation of a transmembrane channel. However, in the toroidal model, the pore is lined by both the peptides and the head groups of the lipid molecules. The peptides cause the lipid monolayer to bend inward, creating a continuous channel where the water core is in contact with both the peptides and the lipid head groups. mdpi.comtuat.ac.jp

Carpet Model: In the carpet model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. mdpi.comtuat.ac.jp Once a critical concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the membrane structure without forming discrete pores. nih.gov

Electrophysiological studies on related bombinin peptides provide evidence for the formation of heterogeneous and size-fluctuating nanopores, which supports the applicability of these pore formation models to the bombinin family. tuat.ac.jprsc.org

Membrane Permeabilization Leading to Cellular Homeostasis Disruption

This compound (BLP-1), an antimicrobial peptide (AMP) isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis, exerts its antimicrobial effects primarily through the disruption of microbial cell membranes. researchgate.netresearchgate.net This process of membrane permeabilization is a hallmark of many AMPs and leads to a fatal disruption of cellular homeostasis. acs.org The amphipathic α-helical structure of BLP-1 is crucial to this mechanism. researchgate.net This structure allows the peptide to interact with and insert itself into the lipid bilayer of cell membranes. nih.gov

The interaction of BLP-1 with the cell membrane is thought to follow several proposed models for AMPs, including the "barrel-stave," "toroidal pore," and "carpet" models. tuat.ac.jpfrontiersin.org In the barrel-stave model , the peptides aggregate and insert into the membrane, forming a pore-like structure reminiscent of the staves of a barrel. tuat.ac.jp The toroidal pore model suggests that the peptides insert into the membrane, inducing the lipid monolayers to bend and form a continuous pore where both the peptides and the lipid head groups line the channel. tuat.ac.jp In the carpet model , the peptides accumulate on the surface of the membrane, forming a "carpet." Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. tuat.ac.jp

Regardless of the precise model, the formation of these pores or the detergent-like action of BLP-1 leads to an uncontrolled flux of ions and essential metabolites across the membrane. acs.org This disruption of the electrochemical gradients necessary for cellular function, along with the leakage of cytoplasmic content, ultimately results in the death of the microorganism. acs.org

Selective Action Towards Prokaryotic versus Eukaryotic Cell Membranes

A key feature of this compound is its selective toxicity towards prokaryotic cells, such as bacteria, while exhibiting minimal hemolytic activity against eukaryotic cells, like human red blood cells. researchgate.netresearchgate.netresearchgate.net This selectivity is a critical attribute for its potential as a therapeutic agent. The basis for this selective action lies in the fundamental differences in the composition and properties of prokaryotic and eukaryotic cell membranes. nih.gov

Prokaryotic cell membranes are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the cell surface. nih.gov In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a membrane that is electrically neutral or has a less negative charge. nih.gov The cationic nature of BLP-1, due to its basic amino acid residues, facilitates a preferential electrostatic attraction to the negatively charged surfaces of bacterial membranes. researchgate.net

Furthermore, the presence of cholesterol in eukaryotic cell membranes contributes to their stability and reduces their fluidity, making them less susceptible to disruption by AMPs. nih.gov Prokaryotic membranes, on the other hand, generally lack cholesterol, rendering them more vulnerable to the permeabilizing actions of BLP-1. nih.gov The amphipathic structure of BLP-1 allows it to partition into and disrupt the less stable, anionic bacterial membranes more efficiently than the robust, zwitterionic eukaryotic membranes. researchgate.netnih.gov

| Feature | Prokaryotic Cell Membrane | Eukaryotic Cell Membrane | Role in BLP-1 Selectivity |

| Surface Charge | Anionic (negatively charged) | Zwitterionic (neutral) | The cationic nature of BLP-1 leads to preferential binding to negatively charged prokaryotic membranes. |

| Phospholipid Composition | Rich in phosphatidylglycerol, cardiolipin | Rich in phosphatidylcholine, sphingomyelin | Differences in phospholipid headgroups influence the initial electrostatic interaction with BLP-1. |

| Cholesterol Content | Generally absent | Present | Cholesterol stabilizes the membrane, making it more resistant to peptide-induced disruption. |

Investigated Non-Antimicrobial Biological Activities of Bombinin-like Peptides

Beyond their antimicrobial properties, bombinin-like peptides have been investigated for other biological activities, most notably their potential as anticancer agents. Research, particularly on the closely related peptide Bombinin-BO1, has shed light on the mechanisms by which these peptides can target and eliminate malignant cells. researchgate.netnih.gov

Anticancer Mechanisms

The anticancer effects of bombinin-like peptides are multifaceted, involving the induction of cell cycle arrest and apoptosis through interactions with key cellular proteins. researchgate.netnih.gov These peptides can show selective cytotoxicity against cancer cells, which, similar to bacteria, often have a higher proportion of negatively charged phospholipids on their outer membrane compared to normal eukaryotic cells. researchgate.net

Induction of Cell Cycle Arrest in Malignant Cells

Studies on Bombinin-BO1 have demonstrated its ability to induce cell cycle arrest in hepatocellular carcinoma (HCC) cells. nih.govnih.gov Specifically, treatment with Bombinin-BO1 was found to cause an S-phase block in the cell cycle of HCC cells. nih.govnih.gov This arrest prevents the cells from proceeding with DNA replication, a critical step for cell division, thereby inhibiting the proliferation of the cancer cells. nih.gov The induction of cell cycle arrest is a recognized pathway for the antitumor activity of various therapeutic agents. nih.gov

Apoptosis Induction Pathways in Cancer Cells

In addition to halting the cell cycle, bombinin-like peptides can trigger programmed cell death, or apoptosis, in cancer cells. nih.gov Research on Bombinin-BO1 has shown that it induces apoptosis in hepatocellular carcinoma cells. researchgate.netnih.govnih.gov This apoptotic process is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response. The induction of apoptosis by Bombinin-BO1 is linked to its ability to interfere with critical cellular machinery, leading to the activation of the apoptotic cascade. nih.gov

Interaction with Intracellular Protein Targets (e.g., HSP90A-Cdc37-CDK1 Axis)

A significant finding in the anticancer mechanism of bombinin-like peptides is the identification of intracellular protein targets. Research has revealed that Bombinin-BO1 can enter the cytoplasm of hepatocellular carcinoma cells via endocytosis. nih.gov Once inside the cell, it has been shown to interact with the Heat Shock Protein 90A (HSP90A). nih.gov

HSP90A is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer progression. nih.gov Bombinin-BO1 competitively binds to HSP90A, disrupting its interaction with its co-chaperone, Cdc37. nih.govnih.gov The HSP90A-Cdc37 chaperone system is essential for the proper folding and maturation of several protein kinases, including Cyclin-Dependent Kinase 1 (CDK1). nih.gov

By interfering with the HSP90A-Cdc37-CDK1 axis, Bombinin-BO1 leads to the misfolding and subsequent degradation of CDK1. nih.govnih.gov CDK1 is a key regulator of the cell cycle, particularly the S-G2 and G2-M transitions. nih.gov Its degradation contributes to the observed S-phase arrest and the induction of apoptosis in cancer cells. nih.gov This targeted disruption of a critical protein chaperone system highlights a sophisticated intracellular mechanism of action for this class of peptides. nih.gov

| Peptide | Cancer Cell Line | Observed Effect | Molecular Mechanism |

| Bombinin-BO1 | Hepatocellular Carcinoma (HCC) | S-phase cell cycle arrest | Disruption of HSP90A-Cdc37-CDK1 axis leading to CDK1 degradation. nih.govnih.gov |

| Bombinin-BO1 | Hepatocellular Carcinoma (HCC) | Induction of apoptosis | Disruption of HSP90A-Cdc37-CDK1 axis leading to CDK1 degradation. nih.govnih.gov |

Immunomodulatory Activities

Following an extensive review of available scientific literature, there is a significant lack of specific data concerning the direct immunomodulatory activities of this compound (BLP-1). Research on the bombinin family of peptides primarily highlights their potent antimicrobial and hemolytic properties. While the broader class of amphibian antimicrobial peptides (AMPs) is widely recognized for possessing immunomodulatory capabilities—such as influencing immune cell function and mediating cytokine and chemokine release—specific studies detailing these effects for BLP-1 are not present in the currently accessible scientific literature. imrpress.comnih.govmdpi.com

Modulation of Immune Cell Responses

There is no specific research data available detailing the direct modulatory effects of this compound on the responses of immune cells such as macrophages, lymphocytes, or neutrophils. The primary focus of existing studies on BLP-1 has been its discovery, amino acid sequence, and its effectiveness as an antimicrobial agent against various bacteria. nih.govmedchemexpress.com General discussions of AMPs suggest a role in immune cell activation and chemotaxis, but these have not been specifically demonstrated for BLP-1. imrpress.com

Cytokine and Chemokine Secretion Regulation

Detailed findings or data tables outlining the specific effects of this compound on the secretion of cytokines and chemokines are not available in the current body of scientific research. While related peptides from the bombinin family, such as BLP-7, have been noted for their anti-inflammatory properties and ability to reduce the production of specific cytokines like IL-8 and CSF2 in keratinocytes, this information cannot be extrapolated to BLP-1. The scientific community has not yet published specific investigations into the cytokine and chemokine regulation pathways affected by this compound.

Structure Activity Relationship Sar and Rational Design of Bombinin Like Peptide 1 Analogues

Elucidation of Key Structural Determinants for Potency and Selectivity

The primary structure of BLP-1, as determined by tandem mass spectrometry, is Gly-Ile-Gly-Ala-Ser-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-Ala-Asn-NH2. nih.gov This sequence gives rise to several key structural features that determine its biological activity.

The most critical structural determinant for the function of BLP-1 and related peptides is its ability to form an amphipathic α-helix. nih.govnih.gov This secondary structure arranges hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. This amphipathic nature is essential for its interaction with the phospholipid membranes of target cells. frontiersin.org Circular dichroism studies have confirmed that BLPs exhibit significant α-helical content (63-69%) in membrane-mimicking environments, which supports the hypothesis that this structure is the basis for their antibacterial activity. nih.gov

Selectivity for prokaryotic over eukaryotic membranes is a hallmark of BLP-1. nih.gov While many AMPs can be hemolytic (toxic to red blood cells), BLP-1 and other bombinins show potent bactericidal activity with no significant hemolytic activity. nih.govnih.gov This selectivity is attributed to differences between bacterial and mammalian cell membranes. Bacterial membranes are rich in anionic phospholipids (B1166683), which facilitates electrostatic attraction with the positively charged (cationic) peptide. nih.gov In contrast, mammalian membranes are typically zwitterionic. This structural and compositional difference is a key factor that BLP-1 exploits for its selective targeting. The family of bombinin H peptides, which are also found in Bombina species, are notably more hydrophobic and hemolytic, highlighting that a delicate balance of charge and hydrophobicity governs selectivity. nih.govnih.gov

Influence of Net Charge and Hydrophobicity on Biological Function

The biological function of BLP-1 analogues is heavily influenced by two fundamental physicochemical properties: net positive charge and hydrophobicity. frontiersin.orgnih.gov

Net Charge: The net positive charge of an AMP is crucial for its initial interaction with the negatively charged surface of bacterial membranes. frontiersin.orgnih.gov BLP-1 has a net positive charge that promotes this electrostatic attraction, concentrating the peptide at the microbial surface. nih.gov Increasing the net positive charge is a common strategy in analogue design to enhance antimicrobial potency. nih.govsemanticscholar.org For example, studies on bombinin H peptides, which are structurally related to BLPs, have shown that increasing the net positive charge through amino acid substitutions can lead to analogues with higher therapeutic efficacy. researchgate.netnih.gov

Hydrophobicity: Hydrophobicity dictates the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane. nih.gov The hydrophobic face of the amphipathic helix interacts with the nonpolar acyl chains of the membrane phospholipids. nih.gov However, excessive hydrophobicity can lead to a loss of selectivity, increased toxicity to host cells (hemolysis), and a tendency for the peptide to self-aggregate in aqueous solution, reducing its effectiveness. nih.gov Therefore, an optimal balance between hydrophobicity and net charge is essential for potent and selective antimicrobial activity. nih.gov The design of new analogues often involves fine-tuning this balance to maximize bacterial cell death while minimizing host cell toxicity. researchgate.netresearchgate.net

Design and Synthesis of Modified BLP-1 Analogues

Rational design strategies are employed to create modified BLP-1 analogues with improved characteristics, such as enhanced potency, broader spectrum of activity, and greater stability. These strategies include amino acid substitutions, sequence truncations or elongations, and chiral modifications.

Substituting specific amino acids in the peptide sequence is a powerful tool for enhancing biological function. The goal is often to increase net positive charge or optimize hydrophobicity and amphipathicity. nih.govsemanticscholar.org

A prominent strategy is the substitution of neutral or acidic amino acids with cationic residues like Lysine (B10760008) (Lys) or Arginine (Arg). In a study using bombinin-H2L as a template, researchers designed analogues with increased net positive charges. nih.gov The resulting peptides, [Arg⁸, ¹⁵]BH2L and [Lys⁷, ⁸]BH2L , demonstrated significantly higher therapeutic efficacy and specificity against drug-resistant Staphylococcus aureus. researchgate.netnih.govresearchgate.net This highlights how targeted substitutions can dramatically improve a peptide's antimicrobial profile. Similarly, the introduction of a single lysine residue into a different amphibian peptide, B1AW, was shown to broaden its antimicrobial spectrum. nih.gov

Leucine (B10760876) (Leu) substitutions are also common to modulate hydrophobicity and helical structure. nih.gov Naturally occurring variations also provide insight; for instance, a cDNA library from B. orientalis revealed a clone for BLP-4, an analogue that differs from BLP-3 by two amino acid substitutions. nih.gov

| Analogue | Parent Peptide | Substitution(s) | Intended Effect | Observed Outcome | Reference(s) |

| [Arg⁸, ¹⁵]BH2L | Bombinin-H2L | Gly⁸→Arg, Gly¹⁵→Arg | Increase net positive charge | High therapeutic efficacy against S. aureus | researchgate.net, nih.gov |

| [Lys⁷, ⁸]BH2L | Bombinin-H2L | Ile⁷→Lys, Gly⁸→Lys | Increase net positive charge | High therapeutic efficacy against S. aureus | researchgate.net, nih.gov |

| B1AW-K | B1AW | Not specified | Introduce Lysine | Enhanced broad-spectrum antibacterial activity | nih.gov |

| BLP-4 | BLP-3 | Two amino acid differences | Natural variation | Encoded in cDNA library | nih.gov |

Modifying the length of the peptide chain through truncation (shortening) or elongation (lengthening) can significantly impact its activity. Truncation studies help to identify the smallest active domain of a peptide, potentially reducing manufacturing costs and improving pharmacokinetic properties.

For example, analysis of the amphibian peptide esculentin-1b (B1576697) revealed that its antimicrobial activity is primarily located in its N-terminal 1-18 amino acid fragment, Esc(1-18). nih.gov This truncated version retains the same net positive charge as the full-length peptide. nih.gov Within the bombinin family, bombinins H naturally occur in different lengths, typically 17 or 20 amino acids, suggesting that truncated forms are biologically relevant. nih.govresearchgate.net

A fascinating modification found in the bombinin family is the post-translational isomerization of an L-amino acid to a D-amino acid. nih.gov This change in chirality can have profound effects on the peptide's activity and stability. nii.ac.jp

This feature is characteristic of the bombinin H family, where some members contain a D-amino acid (typically D-alloisoleucine or D-leucine) at the second position of the sequence. nih.govnih.govnih.gov The all-L and the D-isomer-containing peptides are known as diastereomers. researchgate.net For instance, bombinin H4 is a diastereomer of bombinin H2, differing only by the presence of a D-alloisoleucine at position 2. nii.ac.jpresearchgate.net

The presence of a D-amino acid can offer several advantages:

Enhanced Stability: D-amino acids are not recognized by proteases, the enzymes that degrade peptides. This makes peptides containing D-amino acids significantly more resistant to breakdown, increasing their stability in biological environments. researchgate.netresearchgate.net

Modulated Activity: In some cases, the D-isomer exhibits more potent biological activity. Bombinin H peptides containing a D-amino acid were found to be more active against Leishmania parasites than their all-L counterparts. nih.govresearchgate.net

Inspired by this natural strategy, researchers have synthesized analogues with deliberate chiral modifications. An analogue of bombinin H was created where the L-leucine at position 2 was replaced with a D-leucine, demonstrating the application of this design principle in the lab. nih.gov

| Peptide | Chirality at Position 2 | Key Finding | Reference(s) |

| Bombinin H2 | L-amino acid | All L-isomer | nih.gov, nii.ac.jp |

| Bombinin H4 | D-alloisoleucine | Diastereomer of H2; more active against Leishmania | nii.ac.jp, researchgate.net |

| Bombinin HD | D-leucine | Synthesized analogue to study chiral effects | nih.gov |

Truncations and Elongations of the Peptide Sequence

Computational Approaches in BLP-1 Analogue Design

Computational methods are increasingly vital for the rational design of novel peptide analogues, allowing for the prediction of structure and function before undertaking costly and time-consuming synthesis.

Bioinformatics and Molecular Modeling: Bioinformatics analyses are used to guide the design of new analogues. For instance, the design of the potent [Arg⁸, ¹⁵]BH2L and [Lys⁷, ⁸]BH2L analogues was aided by bioinformatics tools to optimize net charge and amphiphilicity. nih.govresearchgate.net Helical wheel diagrams are a simple but effective computational tool used to visualize the amphipathic nature of a peptide, ensuring that amino acid substitutions maintain or enhance this critical property. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide powerful insights into how a peptide behaves in a solution or interacts with a cell membrane at an atomic level. nih.gov Simulations have been used to study the conformational states of bombinin H2 in water, revealing that it can adopt a helix-loop-helix structure. nih.govsemanticscholar.org Furthermore, MD simulations have been used to compare parent peptides with their modified analogues. In one study, simulations showed that a lysine-substituted analogue (B1AW-K) approached and adsorbed to a model bacterial membrane faster than the parent peptide, providing a molecular basis for its enhanced activity. nih.gov

Peptide Design Algorithms: Sophisticated algorithms have been developed to design novel AMPs from scratch. The AMP-Designer algorithm, for example, uses a structure-selectivity database and calculates a "D-descriptor" to identify peptides with a high therapeutic index (high antimicrobial activity, low toxicity). acs.org This approach successfully designed a novel, highly selective glycine-rich peptide, demonstrating the power of computational design to create effective AMPs that may bear little resemblance to known sequences. acs.org

In Silico Modeling for Predictive Activity

In silico modeling and computational tools are indispensable in the rational design of AMPs, providing a predictive framework to guide the synthesis of novel analogues. nih.govacs.org These methods leverage existing databases of AMPs to identify sequence motifs and structural features associated with desired biological activities. acs.org For bombinin-like peptides, computational approaches can predict how specific amino acid substitutions will affect properties like helicity, amphipathicity, and charge distribution, which are all critical for antimicrobial function. researchgate.netresearchgate.net

Bioinformatics analyses are used to design new peptide analogues. For example, by analyzing the sequence of bombinin-H2L, researchers designed a series of analogues by systematically increasing the net positive charge and altering the amphiphilicity. researchgate.netnih.gov This predictive approach allows for the pre-screening of a large number of potential candidates, prioritizing those with the highest predicted therapeutic potential for actual synthesis and testing. scispace.com

One key strategy involves using helical wheel projections to visualize the distribution of hydrophobic and hydrophilic residues in the α-helical conformation. This allows designers to strategically place cationic residues on the polar face of the helix to enhance electrostatic interactions with bacterial membranes, while adjusting the hydrophobic face to modulate membrane insertion and lytic activity. nih.gov Machine learning algorithms, trained on large datasets of known AMPs, can also predict the antimicrobial potential and even the cytotoxicity of novel peptide sequences, further streamlining the design process. mdpi.com

The following table illustrates the design of bombinin-H2L analogues based on bioinformatics analysis, leading to candidates with enhanced antimicrobial properties. researchgate.netnih.gov

| Parent Peptide | Analogue | Modification | Predicted Outcome |

| Bombinin-H2L | [Arg8, 15]BH2L | Substitution with Arginine at positions 8 and 15 | Increased net positive charge, enhanced antimicrobial efficacy |

| Bombinin-H2L | [Lys7, 8]BH2L | Substitution with Lysine at positions 7 and 8 | Increased net positive charge, enhanced antimicrobial efficacy |

Molecular Dynamics Simulations for Structure-Function Insights

Molecular dynamics (MD) simulations provide high-resolution, dynamic insights into the structure-function relationships of bombinin-like peptides at an atomic level. nii.ac.jp These simulations can model the behavior of peptides in different environments, such as in aqueous solution and in the presence of lipid bilayers mimicking bacterial or eukaryotic cell membranes. nih.govnih.gov

For bombinin H2, a related peptide, MD simulations have revealed that it is somewhat disordered in an aqueous solution, preferably adopting a helix-loop-helix conformation as a monomer. nih.govnih.govresearchgate.net However, at higher concentrations, the simulations show that these peptides tend to self-associate into aggregates. nih.govresearchgate.net Within these aggregates, the peptides adopt a more stable, single α-helical structure, which is believed to be the functional state for membrane interaction. nih.govnih.govresearchgate.net This self-assembly is driven by the hydrophobic effect and may be a mechanism to protect the peptides' functional fold until they reach the target membrane. researchgate.netmdpi.com

MD simulations are also used to study the detailed interactions between the peptide and the cell membrane. nii.ac.jp They can elucidate how the peptide binds to the membrane surface, inserts into the lipid bilayer, and ultimately causes disruption, for example, through pore formation. tuat.ac.jp By simulating peptides with specific amino acid substitutions, such as the introduction of a D-amino acid, researchers can understand the structural and functional consequences of such changes. nii.ac.jp For instance, studies on bombinin H4, which contains a D-allo-isoleucine, have used MD simulations to investigate its enhanced activity against Leishmania compared to its all-L-isomer, bombinin H2. nii.ac.jp These simulations offer a powerful complementary tool to experimental methods, helping to explain the molecular basis for the observed biological activities and guiding further rational design efforts. nii.ac.jpmdpi.com

The table below summarizes findings from MD simulations on bombinin H2.

| System Simulated | Key Observation | Implication for Function |

| Bombinin H2 monomer in water | Adopts a disordered, helix-loop-helix conformation. nih.govnih.govresearchgate.net | The monomeric state in solution may not be the primary active conformation. |

| Multiple Bombinin H2 peptides in water | Peptides self-associate into aggregates. nih.govnih.govresearchgate.net | Aggregation may protect the peptide and facilitate delivery to the target membrane. |

| Bombinin H2 within aggregates | Peptides adopt a more stable, single α-helical structure. nih.govresearchgate.net | The aggregated state promotes the functional conformation required for membrane disruption. |

Advanced Research Methodologies and Experimental Paradigms for Bombinin Like Peptide 1

Peptide Isolation, Purification, and Characterization

The initial stages of studying Bombinin-like peptide-1 (BLP-1) hinge on its successful isolation from natural sources, primarily the skin secretions of amphibians like the Oriental fire-bellied toad, Bombina orientalis, and its subsequent purification to homogeneity. nih.govtandfonline.com These processes are critical for obtaining a pure sample of BLP-1, which is a prerequisite for accurate structural and functional analyses. The characterization of the purified peptide then provides fundamental information about its molecular properties.

High-Performance Liquid Chromatography (HPLC) for Fractionation and Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a cornerstone technique for the fractionation of crude skin secretions and the subsequent purification of BLP-1. tandfonline.comembopress.org In this method, the crude extract, often lyophilized and redissolved, is passed through a column packed with a nonpolar stationary phase. A gradient of increasing organic solvent, such as acetonitrile, is used to elute the bound peptides. embopress.org

Peptides with lower hydrophobicity elute earlier, while more hydrophobic peptides, like some bombinin variants, have longer retention times. rsc.org For instance, in the separation of peptides from Bombina variegata, a gradient of acetonitrile/isopropanol was employed to effectively fractionate the crude secretion. embopress.org The elution of peptides is monitored by measuring the absorbance at a specific wavelength, typically 214 nm or 220 nm, which corresponds to the peptide bonds. embopress.orgnih.gov Fractions corresponding to distinct peaks are collected, and their purity is assessed by re-injecting them into the HPLC system under the same or slightly modified conditions. A single, sharp peak is indicative of a highly pure sample.

The following table provides an example of HPLC fractionation data for peptides from Bombina variegata skin secretion:

| Fraction | Elution Position (Retention Time) | Identified Peptide |

| 1 | Arrow 1 | Bombinin |

| 2 | Arrow 2 | Feleucin-BV2 |

| 3 | Arrow 3 | Feleucin-BV1 |

This table is based on data from the reverse phase HPLC chromatogram of Bombina variegata skin secretion, where the y-axis represents absorbance at λ 214 nm and the x-axis represents retention time. nih.govresearchgate.net

Mass Spectrometry Techniques (MALDI-TOF, ESI-MS/MS) for Molecular Mass and Sequence Confirmation

Once a purified fraction of BLP-1 is obtained, mass spectrometry is employed to determine its precise molecular weight and to confirm its amino acid sequence.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry is a rapid and sensitive method for determining the molecular mass of peptides. tandfonline.comtubitak.gov.tr In this technique, the purified peptide is co-crystallized with a matrix material, such as alpha-cyano-4-hydroxycinnamic acid. uol.de A laser pulse is then used to desorb and ionize the peptide molecules, which are accelerated in an electric field. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the accurate determination of the peptide's molecular weight. For example, MALDI-TOF MS has been used to determine the molecular weights of bombinin-like peptides P1, P2, and P3 from B. orientalis as 2569 Da, 2566 Da, and 2370 Da, respectively. tandfonline.com

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for de novo sequencing of peptides. rsc.org The purified peptide solution is sprayed through a heated capillary, creating charged droplets from which peptide ions are released. These ions are then introduced into the mass spectrometer. In the MS/MS mode, a specific peptide ion is selected and fragmented, typically by collision with an inert gas. The resulting fragment ions are then analyzed to reveal the amino acid sequence of the peptide. researchgate.net This technique was instrumental in confirming the primary structure of BLP-1, which is Gly-Ile-Gly-Ala-Ser-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-Ala-Asn-NH2. nih.gov

Biophysical and Structural Elucidation Techniques

Understanding the three-dimensional structure of BLP-1 and its interactions with biological membranes is crucial for elucidating its mechanism of action. A variety of biophysical techniques are employed for this purpose.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides in different environments. mdpi.comut.ac.ir This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information about the proportions of α-helix, β-sheet, and random coil conformations.

In aqueous solutions, many antimicrobial peptides, including BLP-1, are unstructured. However, in membrane-mimicking environments, such as trifluoroethanol (TFE) solutions or in the presence of lipid vesicles, they often adopt a more ordered structure. nih.govut.ac.ir For bombinin-like peptides, CD measurements have shown a significant increase in α-helical content (63-69%) in 40% trifluoroethanol, which supports the prediction of an amphipathic α-helical structure. nih.gov This helical conformation is believed to be essential for their biological activity.

The following table summarizes the secondary structure content of a bombinin-like peptide in different environments as determined by CD spectroscopy:

| Environment | Secondary Structure |

| Aqueous Buffer | Random Coil |

| 50% Trifluoroethanol (TFE) | α-Helical |

This table is based on general findings for bombinin-like peptides, which typically exhibit a random coil structure in aqueous solutions and transition to an α-helical conformation in membrane-mimicking environments like TFE. ut.ac.irresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.gov For peptides like BLP-1, solution NMR studies are often conducted in membrane-mimicking environments, such as micelles or a mixture of water and organic solvent, to induce the biologically relevant folded structure.

Through a series of one- and two-dimensional NMR experiments, it is possible to assign the resonances of all the protons in the peptide. The nuclear Overhauser effect (NOE), which arises from the spatial proximity of protons, provides distance constraints between different parts of the peptide chain. These constraints, along with other NMR parameters, are then used in computational modeling to generate a high-resolution structure of the peptide. For instance, NMR studies on the related peptide maximin-4 revealed a helix-break-helix conformation in membrane mimetics. nih.gov

Fluorescence Spectroscopy and Calorimetry for Membrane Interaction Studies

Fluorescence Spectroscopy is a versatile tool for studying the interactions of peptides with lipid membranes. nih.gov This can be achieved by utilizing the intrinsic fluorescence of tryptophan residues within the peptide or by labeling the peptide with a fluorescent probe. Changes in the fluorescence emission spectrum, such as a blue shift in the emission maximum or an increase in fluorescence intensity, can indicate the transfer of the peptide from an aqueous environment to the more hydrophobic environment of the lipid bilayer. mdpi.com These studies can provide insights into the peptide's binding affinity to membranes and its depth of insertion.

Isothermal Titration Calorimetry (ITC) is another powerful technique for characterizing the thermodynamics of peptide-membrane interactions. ITC directly measures the heat changes that occur upon the binding of a peptide to lipid vesicles. This allows for the determination of key thermodynamic parameters, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction. These data provide a comprehensive understanding of the driving forces behind the peptide's association with the membrane.

The following table summarizes the types of information that can be obtained from these techniques:

| Technique | Information Obtained |

| Fluorescence Spectroscopy | Peptide binding to membranes, depth of membrane insertion |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, enthalpy, and entropy of membrane interaction |

This table provides a general overview of the applications of fluorescence spectroscopy and calorimetry in studying peptide-membrane interactions.

In Vitro Functional Assays

Advanced research into this compound (BLP-1) and its analogs relies on a suite of sophisticated in vitro functional assays to elucidate its biological activities and mechanisms of action. These assays are fundamental in characterizing its potential as an antimicrobial, anticancer, and immunomodulatory agent.

Quantitative Determination of Antimicrobial Efficacy (MIC/MBC)

The primary method for quantifying the antimicrobial potency of a peptide is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of the peptide that visibly inhibits the growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. researchgate.netgoogle.com These values are typically determined using broth microdilution assays. medchemexpress.com

Table 1: Representative MIC Values for a Related Bombinin Peptide (Bombinin-BO1)

| Microorganism | Strain | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | (Not specified) | 64 medchemexpress.com |

| Staphylococcus aureus | (Not specified) | 64 medchemexpress.com |

| Candida albicans | (Not specified) | 128 medchemexpress.com |

Note: This data is for Bombinin-BO1, a peptide closely related to BLP-1.

Membrane Permeability Assays (e.g., Propidium Iodide Uptake, Calcein (B42510) Release)

The presumed mechanism for many antimicrobial peptides, including the bombinin family, involves the disruption of microbial cell membranes. biosyn.comresearchgate.net This is investigated using membrane permeability assays that utilize fluorescent dyes to report on membrane integrity. The general mechanism involves an initial electrostatic interaction between the cationic peptide and the negatively charged components of the bacterial membrane, followed by insertion into and disruption of the lipid bilayer. researchgate.net

Propidium Iodide (PI) Uptake: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised by a peptide like BLP-1, PI can enter the cell and bind to DNA, causing a significant increase in fluorescence. This method is a reliable indicator of irreversible membrane damage and cell death. chosun.ac.krresearchgate.netscience.gov Assays using similar dyes, such as Sytox Green, have been effectively used to demonstrate dose-dependent and rapid membrane destabilization by other amphibian-derived antimicrobial peptides. nih.gov

Calcein Release: In this assay, bacterial cells or synthetic liposomes (model membranes) are loaded with calcein, a fluorescent dye, at a concentration that causes its fluorescence to be self-quenched. If a peptide induces pore formation or membrane disruption, the calcein leaks out, becomes diluted, and fluoresces brightly. chosun.ac.krethernet.edu.et This assay is particularly useful for studying the kinetics of membrane permeabilization and can be adapted to model membranes mimicking the specific lipid compositions of different bacteria. frontiersin.orgresearchgate.net

While the literature describes these assays extensively for other antimicrobial peptides, specific studies applying PI uptake or calcein release to quantitatively assess the membrane-disrupting activity of BLP-1 are not detailed in the available search results. However, the foundational research on BLP-1 presumes its activity is due to its amphipathic α-helical structure, which is conducive to membrane interaction. nih.gov

Cell-Based Assays for Anticancer and Immunomodulatory Mechanism Investigations

Beyond antimicrobial effects, bombinin-like peptides are investigated for their therapeutic potential against cancer. frontiersin.orgresearchgate.net Cell-based assays are crucial for determining cytotoxicity against cancer cell lines and elucidating the mechanisms involved.

Research on Bombinin-BO1, a peptide from Bombina orientalis closely related to BLP-1, has shown significant antiproliferative activity against human hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, SK-HEP-1, Huh7). researchgate.netnih.gov The assays used to investigate this anticancer mechanism include:

Cytotoxicity Assays (e.g., MTT, CCK-8): These assays measure cell viability and proliferation to determine the peptide's dose-dependent cytotoxic effect on cancer cells versus non-cancerous cells.

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Studies on Bombinin-BO1 revealed it induces an S-phase block in HCC cells, preventing DNA replication and cell division. researchgate.netnih.gov

Apoptosis Assays: The induction of programmed cell death (apoptosis) is a key anticancer mechanism. This is often measured using an Annexin V/PI staining assay, where Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells. Bombinin-BO1 has been confirmed to induce apoptosis in liver cancer cells. researchgate.netresearchgate.netnih.gov

While many anticancer peptides also possess immunomodulatory functions, such as regulating cytokine release or inhibiting pro-inflammatory responses, specific investigations into the immunomodulatory mechanisms of BLP-1 are not extensively detailed. nih.govnih.gov However, the field recognizes the potential for peptides to have dual anticancer and immunomodulatory roles. nih.gov

Biochemical Assays for Protein-Peptide Interactions and Enzymatic Pathways

To understand the specific molecular targets of BLP-1 within a cell, biochemical assays are employed. These techniques can identify direct binding partners and determine the peptide's effect on enzymatic pathways.

A key example comes from the mechanistic study of the related peptide, Bombinin-BO1, in hepatocellular carcinoma cells. nih.gov Researchers used a combination of biochemical assays to uncover its intracellular target:

Pull-Down Assays combined with Mass Spectrometry: These experiments identified that Bombinin-BO1 interacts with Heat Shock Protein 90A (HSP90A). researchgate.netnih.gov

Co-immunoprecipitation: This assay confirmed the interaction between Bombinin-BO1 and HSP90A within the cellular environment. The study revealed that the peptide competitively binds to HSP90A, displacing the co-chaperone Cdc37. researchgate.netnih.gov

This disruption of the HSP90A-Cdc37 chaperone system leads to the misfolding and subsequent degradation of a key client protein, Cyclin-Dependent Kinase 1 (CDK1). The degradation of CDK1 is the ultimate cause of the observed S-phase arrest and apoptosis in the cancer cells. nih.gov These findings demonstrate how biochemical assays can precisely map the protein-peptide interactions that underpin the biological activity of a bombinin-like peptide.

Molecular Biology and Genetic Engineering Techniques

Molecular biology and genetic engineering are indispensable for studying this compound, from its initial discovery to the investigation of its regulatory pathways.

Gene Expression Profiling and Reporter Assays

The study of how BLP-1 and related peptides are produced and regulated involves sophisticated molecular techniques. The original identification of BLP-1 involved the construction of a cDNA library from the skin of Bombina orientalis. This library was then screened with an oligonucleotide probe designed from the peptide's C-terminus, which allowed for the isolation and sequencing of the gene encoding the BLP-1 precursor protein. nih.gov

Further research into the regulation of bombinin gene expression has utilized reporter gene assays. These assays are designed to measure the activity of a gene's promoter region—the section of DNA that controls its transcription.

Promoter Analysis and Reporter Gene Constructs: Analysis of the promoter regions of bombinin-like peptide genes (blp3 and blp7) has identified binding sites for key transcription factors involved in immune responses, such as NF-κB and NF-IL6 (a member of the C/EBP family). researchgate.netplos.org

Luciferase Reporter Assays: To test the function of these promoters, they can be cloned into a vector upstream of a reporter gene, such as luciferase. This construct is then introduced into cells. The amount of light produced by luciferase is a direct measure of the promoter's activity. Studies have shown that the bombinin gene promoter can be activated by Rel factors (the family of proteins that includes NF-κB), confirming that the expression of these defense peptides is controlled by highly conserved immune signaling pathways. researchgate.net Dual-luciferase reporter assays are often used to provide an internal control for transfection efficiency, making the results more reliable. acs.org

These molecular approaches provide critical evidence that the synthesis of bombinin-like peptides is not constitutive but is an inducible defense mechanism, regulated at the genetic level by pathways central to innate immunity. researchgate.net

Site-Directed Mutagenesis for SAR Studies

Site-directed mutagenesis is a cornerstone technique for elucidating the structure-activity relationships (SAR) of antimicrobial peptides (AMPs) like this compound (BLP-1). This method involves the precise alteration of the peptide's amino acid sequence to probe the contribution of individual residues to its biological functions, such as antimicrobial potency and selectivity. By systematically substituting amino acids, researchers can dissect the roles of key physicochemical properties like cationicity, amphipathicity, and hydrophobicity.

Studies on related bombinin peptides, such as bombinin H, have demonstrated the utility of this approach. For instance, analogues of bombinin-H2L were designed to enhance therapeutic potential by modifying the net positive charge and amphiphilicity of the parent peptide. nih.gov This was achieved by substituting specific amino acids. The insights gained from these studies on homologous peptides can inform mutagenesis strategies for BLP-1.

A primary focus of SAR studies on BLP-1 would be to enhance its therapeutic index by modulating its antimicrobial activity and its effect on host cells. Although BLP-1 has been noted for its potent bactericidal activity and low hemolytic activity, site-directed mutagenesis could further refine these properties. nih.gov For example, substitutions can be designed to increase the peptide's affinity for bacterial membranes over eukaryotic ones. nih.gov

Key parameters often investigated through site-directed mutagenesis of AMPs include:

Cationicity: Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) or arginine, can enhance the initial electrostatic attraction to negatively charged bacterial membranes.

Hydrophobicity: The hydrophobicity of the nonpolar face of the helical structure is critical for membrane insertion and disruption. Altering hydrophobic residues can modulate the lytic activity of the peptide.

Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues is crucial for the amphipathic α-helical structure that many AMPs, including BLP-1, are predicted to form. nih.gov Mutagenesis can be used to optimize this amphipathicity for improved membrane interaction.

Helicity: Substitutions can also influence the stability of the α-helical conformation, which is often essential for antimicrobial activity.

A hypothetical study on BLP-1 could involve the substitution of alanine (B10760859) or serine residues with lysine or arginine to increase cationicity, or the replacement of leucine (B10760876) or isoleucine with more or less hydrophobic residues to fine-tune its hydrophobic moment. The resulting peptide analogues would then be synthesized and tested for their antimicrobial efficacy against a panel of pathogenic bacteria and their hemolytic activity against red blood cells.

The table below illustrates a potential series of BLP-1 analogues that could be created through site-directed mutagenesis to explore structure-activity relationships.

| Analogue Name | Amino Acid Modification | Rationale |

| [Lys5]-BLP-1 | Ser5 -> Lys | Increase net positive charge |

| [Arg10]-BLP-1 | Gly10 -> Arg | Enhance cationicity |

| [Trp7]-BLP-1 | Leu7 -> Trp | Increase hydrophobicity and potential membrane interaction |

| [Ala18]-BLP-1 | Gly18 -> Ala | Stabilize α-helical structure |

These targeted mutations allow for a systematic exploration of the chemical space around the native BLP-1 sequence, with the goal of developing analogues with superior therapeutic properties.

Recombinant Expression Systems for BLP-1 Production

The production of this compound for research and potential therapeutic applications can be efficiently achieved through recombinant expression systems. Given the peptide nature of BLP-1, bacterial systems, particularly Escherichia coli, are commonly employed due to their rapid growth, high yield, and well-established genetic manipulation techniques. researchgate.netnih.gov However, the inherent antimicrobial nature of BLP-1 poses a challenge, as its expression can be toxic to the host cells.